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Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CHK-336, a novel small molecule inhibitor

of lactate dehydrogenase A (LDHA), with other therapeutic alternatives for the treatment of

primary hyperoxaluria (PH) and other disorders characterized by oxalate overproduction. The

objective of this document is to assess the translational potential of CHK-336 by examining its

mechanism of action, preclinical efficacy, and clinical trial data in comparison to established

and emerging therapies. All quantitative data is presented in structured tables, and detailed

experimental methodologies for key studies are provided. Visualizations of signaling pathways

and experimental workflows are included to facilitate understanding.

Introduction to CHK-336 and the Therapeutic
Landscape
Primary hyperoxalurias are a group of rare genetic disorders that lead to the overproduction of

oxalate, resulting in recurrent kidney stones, nephrocalcinosis, and often progressing to end-

stage renal disease[1]. The therapeutic landscape has evolved from supportive care to targeted

therapies aimed at reducing the metabolic production of oxalate. CHK-336, developed by

Chinook Therapeutics (a Novartis company), is a first-in-class, orally available, and liver-

targeted small molecule inhibitor of lactate dehydrogenase A (LDHA)[2][3]. LDHA catalyzes the

final step in the conversion of glyoxylate to oxalate in the liver. By inhibiting this enzyme, CHK-
336 aims to reduce oxalate production in all three types of primary hyperoxaluria[1][3].
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This guide compares CHK-336 to two approved RNA interference (RNAi) therapeutics,

Lumasiran and Nedosiran, and the repurposed drug Stiripentol, which also targets LDHA.

Mechanism of Action
CHK-336 and its comparators act on the hepatic oxalate production pathway, but through

different modalities.

CHK-336: A small molecule that directly inhibits the enzymatic activity of LDHA[4].

Nedosiran: An siRNA therapeutic that silences the expression of the LDHA gene, thereby

reducing the amount of LDHA enzyme[5].

Lumasiran: An siRNA therapeutic that targets and silences the HAO1 gene, which encodes

for glycolate oxidase (GO). This enzyme acts earlier in the pathway, converting glycolate to

glyoxylate[6][7].

Stiripentol: An anti-epileptic drug that has been shown to inhibit LDHA activity[8][9].
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Hepatic Oxalate Synthesis Pathway and Drug Targets
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Figure 1: Simplified diagram of the hepatic oxalate synthesis pathway showing the targets of

CHK-336 and comparator drugs.

Preclinical Data Comparison
The following tables summarize the available preclinical data for CHK-336 and its comparators.

Table 1: In Vitro Potency
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Compound Target Assay Potency (IC50) Source

CHK-336 Human LDHA Enzymatic Assay < 1 nM [4]

CHK-336
Lactate

Production

Mouse

Hepatocytes
< 100 nM [4]

Stiripentol
Oxalate

Synthesis

Human

Hepatocytes

(HepG2)

Dose-dependent

decrease
[9]

Table 2: In Vivo Efficacy in Mouse Models of Primary Hyperoxaluria
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Compound Mouse Model Dosing Key Findings Source

CHK-336
PH1 (Agxt

knockout)

Low once-daily

oral doses

Robust and

dose-dependent

reductions in

urinary oxalate to

the normal

range. More

rapid onset than

a GO-targeting

siRNA.

[1]

CHK-336
PH2 (Grhpr

knockout)

7 days of

treatment

Statistically

significant

reduction in

urinary oxalate.

[1]

Nedosiran

(siRNA)

PH1 (Agxt

knockout)

Single 5 mg/kg

subcutaneous

injection

Significant

reduction in

urinary oxalate

concentration.

[10]

Nedosiran

(siRNA)

PH2 (Grhpr

knockdown)

Three weekly

doses of 10

mg/kg

Urinary oxalate

concentration

reduced to

baseline levels.

[11]

Lumasiran

(siRNA)

PH1 (Agxt

knockout)
Not specified

Normalization of

oxalate

production in

hepatocytes.

[12]

Stiripentol

Hydroxyproline-

induced

hyperoxaluria

(rat model)

Oral

administration

Significantly

reduced urine

oxalate

excretion.

[9]
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CHK-336 has completed a Phase 1 trial in healthy volunteers, while Lumasiran and Nedosiran

are approved drugs with extensive clinical data. Stiripentol has been evaluated in a limited

number of PH patients.

Table 3: Phase 1 Clinical Trial Data for CHK-336 in Healthy Volunteers

Parameter Finding Source

Study Design

Single-center, randomized,

placebo-controlled, double-

blind, single and multiple

ascending dose trial in 104

healthy volunteers.

[2][13]

Dosing

SAD: 15 mg to 500 mg. MAD:

30 mg to 500 mg daily for 14

days.

[2][13]

Safety & Tolerability

Generally well-tolerated in

single doses up to 500 mg and

multiple doses up to 60 mg for

14 days. One serious adverse

event (anaphylaxis) occurred

at the 125 mg MAD dose,

leading to a pause in the trial.

[2][14]

Pharmacokinetics

Dose-proportional exposures

with a half-life supporting

once-daily dosing.

[2][14]

Pharmacodynamics

Effectively blocked the

conversion of a ¹³C₂-glycolate

tracer to ¹³C₂-oxalate, with

maximal inhibition at single

doses of 60-125 mg,

establishing proof-of-

mechanism.

[13][14]

Table 4: Clinical Efficacy of Approved Therapies in PH1 Patients
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Compound Trial
Key Efficacy
Endpoint

Result Source

Lumasiran
ILLUMINATE-A

(Phase 3)

Percent change

in 24-hour

urinary oxalate

excretion at 6

months

-65.4% in the

lumasiran group

vs. -11.8% in the

placebo group.

[15]

Nedosiran
PHYOX2 (Phase

2)

Percent change

from baseline in

24-hour urinary

oxalate excretion

(Day 90-180)

Significant

reduction

compared to

placebo.

[16][17]

Stiripentol
Case Study (one

patient)

Reduction in

urinary oxalate

excretion

Decreased by

two-thirds after

several weeks of

treatment.

[9]

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental

findings. Below are representative protocols for key experiments cited in this guide.

Protocol 1: In Vivo Efficacy Assessment in a PH1 Mouse Model

This protocol is based on methodologies for creating and evaluating treatments in Agxt

knockout mouse models of Primary Hyperoxaluria Type 1.
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Workflow for Preclinical Efficacy Testing in a PH1 Mouse Model
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Figure 2: A representative workflow for evaluating the in vivo efficacy of CHK-336 in a PH1

mouse model.

Animal Model: Utilize a validated Agxt knockout mouse model, which recapitulates the

hyperoxaluria phenotype of PH1[18][19].

Acclimatization: House mice individually in metabolic cages for at least 3 days to allow for

adaptation before the study begins.

Baseline Measurements: Collect 24-hour urine samples from all animals to establish

baseline urinary oxalate levels.

Randomization and Dosing: Randomly assign mice to treatment groups (e.g., vehicle control,

CHK-336 at various doses, comparator drug). Administer CHK-336 or vehicle via oral

gavage once daily. Administer siRNA comparators via subcutaneous injection.

Urine Collection: Collect 24-hour urine samples at specified time points throughout the

treatment period.

Sample Analysis: Analyze urine samples for oxalate and creatinine concentrations using a

validated method such as liquid chromatography-mass spectrometry (LC-MS). Normalize

oxalate levels to creatinine to account for variations in urine output.

Data Analysis: Compare the change in urinary oxalate excretion from baseline between the

treatment and control groups to determine the efficacy of the compounds.

Protocol 2: ¹³C₂-Glycolate Tracer Pharmacodynamic Study in Healthy Volunteers

This protocol outlines the methodology used to establish proof-of-mechanism for CHK-336 in

the Phase 1 clinical trial.

Study Population: Healthy adult volunteers meeting the inclusion/exclusion criteria for the

Phase 1 trial.

Baseline Tracer Administration: Administer a single oral dose of a stable-label ¹³C₂-glycolate

tracer to participants at baseline (before CHK-336 administration).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1838738/
https://www.semanticscholar.org/paper/Generation-of-a-mouse-model-of-Primary-Type-1-via-KimberlyACoughlan-RajanikanthJMaganti/5c35519ceb6286d1aaeaf24b078e570e91adaa65
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Urine Collection (Baseline): Collect urine over a specified period (e.g., 24 hours) to measure

the baseline conversion of ¹³C₂-glycolate to ¹³C₂-oxalate.

CHK-336 Administration: Administer a single dose of CHK-336 or placebo to the participants.

Post-Dose Tracer Administration: At a specified time after CHK-336 administration,

administer a second oral dose of the ¹³C₂-glycolate tracer.

Urine Collection (Post-Dose): Collect urine over the same specified period as the baseline

collection.

Sample Analysis: Analyze urine samples for ¹³C₂-oxalate concentrations using a validated

gas chromatography-mass spectrometry (GC/MS) assay[20].

Data Analysis: Compare the amount of ¹³C₂-oxalate excreted after CHK-336 administration

to the baseline levels to quantify the inhibition of hepatic LDH target engagement.

Translational Potential and Future Directions
CHK-336 presents a promising oral, small-molecule therapeutic option for primary

hyperoxaluria with the potential to treat all three subtypes. Its liver-targeted distribution is

designed to maximize efficacy while minimizing systemic exposure[21]. The proof-of-

mechanism established in the Phase 1 trial, demonstrating target engagement and a reduction

in oxalate production, is a significant milestone[13].

However, the translational path for CHK-336 faces a key challenge. The serious adverse event

of anaphylaxis observed in the Phase 1 trial led to a pause in the program[2]. A thorough

investigation into the cause of this hypersensitivity reaction is critical to determine the future of

CHK-336's development.

Compared to the approved siRNA therapies, Lumasiran and Nedosiran, CHK-336 offers the

convenience of oral administration. Preclinical data suggests a potentially more rapid onset of

action compared to a GO-targeting siRNA[1]. If the safety concerns can be addressed, CHK-
336 could offer a valuable alternative, particularly for patients who may prefer an oral

treatment.

Future studies will need to:
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Elucidate the cause of the anaphylactic reaction and potentially reformulate the drug product.

Conduct head-to-head preclinical studies to directly compare the efficacy and safety of CHK-
336 with Lumasiran and Nedosiran.

If development resumes, proceed with clinical trials in PH patients to evaluate the efficacy

and long-term safety of CHK-336 in a patient population.

In conclusion, CHK-336 has demonstrated a sound scientific rationale and promising early

data. Its future translational success is contingent on resolving the safety concerns identified in

the initial clinical trial. For researchers and drug developers, the CHK-336 program

underscores both the potential of targeting LDHA for hyperoxaluria and the critical importance

of safety and tolerability in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of CHK-336: A first-in-class, liver-targeted, small molecule lactate
dehydrogenase inhibitor for hyperoxaluria treatment - American Chemical Society
[acs.digitellinc.com]

2. Chinook reports data from Phase I trial of CHK-336 [clinicaltrialsarena.com]

3. CHK-336 - Wikipedia [en.wikipedia.org]

4. | BioWorld [bioworld.com]

5. Nedosiran, a Candidate siRNA Drug for the Treatment of Primary Hyperoxaluria: Design,
Development, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

6. Lumasiran for primary hyperoxaluria type 1: What we have learned? - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Stiripentol identifies a therapeutic target to reduce oxaluria - PubMed
[pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-custom-synthesis
https://acs.digitellinc.com/p/s/discovery-of-chk-336-a-first-in-class-liver-targeted-small-molecule-lactate-dehydrogenase-inhibitor-for-hyperoxaluria-treatment-585036
https://acs.digitellinc.com/p/s/discovery-of-chk-336-a-first-in-class-liver-targeted-small-molecule-lactate-dehydrogenase-inhibitor-for-hyperoxaluria-treatment-585036
https://acs.digitellinc.com/p/s/discovery-of-chk-336-a-first-in-class-liver-targeted-small-molecule-lactate-dehydrogenase-inhibitor-for-hyperoxaluria-treatment-585036
https://www.clinicaltrialsarena.com/news/chinook-data-phase-i-chk-336/
https://en.wikipedia.org/wiki/CHK-336
https://www.bioworld.com/articles/686613-chinook-therapeutics-identifies-ldha-inhibitors?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9871624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9871624/
https://www.researchgate.net/publication/356155360_Lumasiran_expanding_the_treatment_options_for_patients_with_primary_hyperoxaluria_type_1
https://pubmed.ncbi.nlm.nih.gov/32452916/
https://pubmed.ncbi.nlm.nih.gov/32452916/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Stiripentol protects against calcium oxalate nephrolithiasis and ethylene glycol poisoning -
PMC [pmc.ncbi.nlm.nih.gov]

10. pubs.acs.org [pubs.acs.org]

11. accessdata.fda.gov [accessdata.fda.gov]

12. Clinical Review - Lumasiran (Oxlumo) - NCBI Bookshelf [ncbi.nlm.nih.gov]

13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

14. Chinook Therapeutics presents data from CHK-336 Phase 1 trial - TipRanks.com
[tipranks.com]

15. 2minutemedicine.com [2minutemedicine.com]

16. Population Pharmacokinetic and Pharmacodynamic Modelling and Simulation for
Nedosiran Clinical Development and Dose Guidance in Pediatric Patients with Primary
Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Nedosiran population pharmacokinetic and pharmacodynamic modelling and simulation
to guide clinical development and dose selection in patients with primary hyperoxaluria type
1 - PMC [pmc.ncbi.nlm.nih.gov]

18. Alanine–glyoxylate aminotransferase-deficient mice, a model for primary hyperoxaluria
that responds to adenoviral gene transfer - PMC [pmc.ncbi.nlm.nih.gov]

19. [PDF] Generation of a mouse model of Primary Hyperoxaluria Type 1 via CRISPR/Cas9
mediated gene editing | Semantic Scholar [semanticscholar.org]

20. researchgate.net [researchgate.net]

21. Chinook Therapeutics Announces Initiation of Phase 1 Healthy Volunteer Trial of CHK-
336, a First-in-Class LDHA Inhibitor to Treat Hyperoxalurias | KDNY Stock News
[stocktitan.net]

To cite this document: BenchChem. [Assessing the Translational Potential of CHK-336: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11933690#assessing-the-translational-potential-of-
chk-336-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6538379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6538379/
https://pubs.acs.org/doi/10.1021/acsptsci.2c00110
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2023/215842Orig1s000IntegratedR.pdf
https://www.ncbi.nlm.nih.gov/books/NBK596630/?report=reader
https://www.europeanpharmaceuticalreview.com/news/183723/first-in-class-oral-small-molecule-trial-data-presented-at-2023-era-congress/
https://www.tipranks.com/news/the-fly/chinook-therapeutics-presents-data-from-chk-336-phase-1-trial
https://www.tipranks.com/news/the-fly/chinook-therapeutics-presents-data-from-chk-336-phase-1-trial
https://www.2minutemedicine.com/lumasiran-decreases-urinary-oxalate-excretion-in-primary-hyperoxaluria-type-1/
https://pubmed.ncbi.nlm.nih.gov/40601241/
https://pubmed.ncbi.nlm.nih.gov/40601241/
https://pubmed.ncbi.nlm.nih.gov/40601241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11602945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11602945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11602945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1838738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1838738/
https://www.semanticscholar.org/paper/Generation-of-a-mouse-model-of-Primary-Type-1-via-KimberlyACoughlan-RajanikanthJMaganti/5c35519ceb6286d1aaeaf24b078e570e91adaa65
https://www.semanticscholar.org/paper/Generation-of-a-mouse-model-of-Primary-Type-1-via-KimberlyACoughlan-RajanikanthJMaganti/5c35519ceb6286d1aaeaf24b078e570e91adaa65
https://www.researchgate.net/publication/371565716_4328_CHK-336_A_FIRST-IN-CLASS_ORALLY_ADMINISTERED_LDH_INHIBITOR_SAFETY_PK_AND_TARGET_ENGAGEMENT_IN_A_FIRST-IN-HUMAN_PHASE_1_HEALTHY_VOLUNTEER_STUDY
https://www.stocktitan.net/news/KDNY/chinook-therapeutics-announces-initiation-of-phase-1-healthy-dgkrj63klfng.html
https://www.stocktitan.net/news/KDNY/chinook-therapeutics-announces-initiation-of-phase-1-healthy-dgkrj63klfng.html
https://www.stocktitan.net/news/KDNY/chinook-therapeutics-announces-initiation-of-phase-1-healthy-dgkrj63klfng.html
https://www.benchchem.com/product/b11933690#assessing-the-translational-potential-of-chk-336-studies
https://www.benchchem.com/product/b11933690#assessing-the-translational-potential-of-chk-336-studies
https://www.benchchem.com/product/b11933690#assessing-the-translational-potential-of-chk-336-studies
https://www.benchchem.com/product/b11933690#assessing-the-translational-potential-of-chk-336-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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